MD 39-AM

Vue d'ensemble

Description

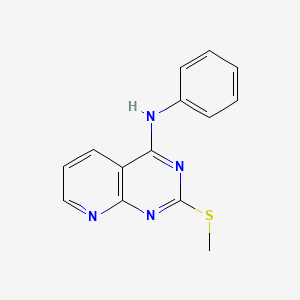

MD-39-AM est un composé connu pour ses activités antihypertensives, diurétiques et salidiurétiques. Sa formule moléculaire est C14H12N4S et sa masse molaire est de 268,34 g/mol . Ce composé est principalement utilisé dans la recherche scientifique et présente des propriétés pharmacocinétiques significatives .

Méthodes De Préparation

La synthèse de MD-39-AM implique plusieurs étapes :

Matières premières : La synthèse commence par l’acide 2-chloronicotinique, qui est converti en sa forme de chlorure d’acyle.

Réaction avec la thiourée : Le chlorure d’acyle réagit avec la thiourée en présence de triéthylamine pour former un composé intermédiaire.

Élimination de la substitution : Pour éviter la substitution de l’atome de chlore par le soufre, on utilise la 2-méthylisothiourée.

Les méthodes de production industrielle du MD-39-AM ne sont pas largement documentées, mais la synthèse implique généralement des conditions de laboratoire contrôlées pour garantir la pureté et le rendement.

Analyse Des Réactions Chimiques

MD-39-AM subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d’oxydation.

Réduction : Des réactions de réduction peuvent également être effectuées, modifiant la structure et les propriétés du composé.

Substitution : Les réactions de substitution, en particulier celles impliquant l’atome de chlore, sont courantes.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

MD-39-AM a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.

Biologie : Les propriétés antihypertensives et diurétiques du composé le rendent précieux dans les études biologiques.

Industrie : Bien qu’il soit principalement utilisé dans la recherche, ses propriétés pourraient avoir des applications industrielles à l’avenir.

Applications De Recherche Scientifique

Chemical Applications

Reagent in Chemical Reactions

MD 39-AM is utilized as a reagent in diverse chemical synthesis processes. Its ability to participate in oxidation, reduction, and substitution reactions makes it valuable for researchers exploring new chemical pathways.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Converts this compound to various oxidation products | Oxidized derivatives |

| Reduction | Alters the compound's structure | Reduced forms |

| Substitution | Substitutes chlorine with other functional groups | Modified compounds |

Biological Applications

Antihypertensive Properties

this compound exhibits significant antihypertensive activity. It acts on specific molecular targets to lower blood pressure, making it a candidate for further investigation in cardiovascular research.

Diuretic and Saliuretic Effects

The compound promotes the excretion of water and salts, beneficial for conditions like hypertension. These properties have been studied extensively in animal models.

Table 2: Biological Activity of this compound

| Activity Type | Mechanism of Action | Observations |

|---|---|---|

| Antihypertensive | Acts on vascular smooth muscle | Reduced blood pressure |

| Diuretic | Increases renal excretion of sodium and water | Enhanced diuresis |

Medical Applications

Research into the pharmacokinetics of this compound is ongoing, focusing on its therapeutic potential. The compound's unique structure allows it to interact with various biological systems, suggesting possible applications in treating hypertension and related disorders.

Case Study: Pharmacokinetic Profile

In a study involving animal models, this compound demonstrated a favorable absorption profile with significant bioavailability. The study also indicated that the compound could be effective at low doses, minimizing potential side effects.

Industrial Applications

While primarily used in research settings, this compound's properties may lend themselves to industrial applications in pharmaceuticals and materials science. Its unique chemical behavior could lead to innovations in drug formulation or new material development.

Mécanisme D'action

MD-39-AM exerce ses effets par plusieurs mécanismes :

Activité antihypertensive : Il agit sur des cibles moléculaires spécifiques pour réduire la pression artérielle.

Activités diurétiques et salidiurétiques : Le composé favorise l’excrétion d’eau et de sels de l’organisme, ce qui est bénéfique dans le traitement de maladies comme l’hypertension.

Les cibles moléculaires et les voies exactes impliquées dans ces activités font l’objet de recherches en cours.

Comparaison Avec Des Composés Similaires

MD-39-AM est unique dans sa combinaison d’activités antihypertensives, diurétiques et salidiurétiques. Les composés similaires comprennent :

2-Méthylthiopyrido[2,3-d]pyrimidines : Ces composés présentent des similitudes structurales et présentent des activités pharmacologiques similaires.

Dérivés 4-anilino : Ces dérivés présentent également des propriétés antihypertensives et diurétiques.

MD-39-AM se distingue par sa structure moléculaire spécifique et la combinaison de ses effets pharmacologiques.

Activité Biologique

MD 39-AM is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and immunomodulatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is categorized as a synthetic peptide derived from proline-rich sequences. Its structure and composition suggest potential interactions with various biological systems, leading to diverse biological activities. Research has indicated that compounds similar to this compound may exhibit antimicrobial properties, influence immune responses, and modulate cellular processes.

Antimicrobial Properties

Research has demonstrated that proline-rich peptides like this compound possess broad-spectrum antimicrobial activities. They can disrupt bacterial membranes and inhibit essential cellular processes such as DNA and protein synthesis. A notable study highlighted the effectiveness of such peptides against multidrug-resistant strains of bacteria, showcasing their potential as therapeutic agents in combating infections .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Escherichia coli | <100 µg/ml | Effective against both resistant and non-resistant strains. |

| Staphylococcus aureus | <50 µg/ml | Significant reduction in colony count observed. |

| Enterococcus faecalis | <75 µg/ml | Displayed potent activity against clinical isolates. |

Immunomodulatory Effects

This compound also exhibits immunomodulatory effects, influencing the behavior of immune cells such as neutrophils and macrophages. Studies indicate that it can promote neutrophil migration and modulate macrophage viability by inhibiting apoptosis. This suggests a dual role in enhancing host defense mechanisms while preventing excessive inflammation .

Case Study: Immunomodulation by this compound

In an experimental model, transgenic mice expressing this compound showed enhanced resistance to Streptococcus pyogenes infections compared to control groups. The study concluded that the peptide's immunomodulatory effects contributed significantly to this enhanced resistance, although the exact mechanisms remain to be fully elucidated .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Membrane Disruption : The peptide interacts with bacterial membranes, leading to cell lysis.

- Cellular Uptake : It translocates across membranes, affecting intracellular processes.

- Cytokine Modulation : Influences the release of pro-inflammatory cytokines like IL-8 and TNF-α from macrophages.

Research Findings and Future Directions

Recent studies employing biological activity-based modeling have identified potential antiviral leads related to the structure of this compound, suggesting its broader applicability beyond antimicrobial activity . The ongoing exploration of its effects on various cell types could pave the way for novel therapeutic applications in treating infectious diseases and modulating immune responses.

Propriétés

IUPAC Name |

2-methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4S/c1-19-14-17-12-11(8-5-9-15-12)13(18-14)16-10-6-3-2-4-7-10/h2-9H,1H3,(H,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKYLKUKNGKEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C=CC=N2)C(=N1)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222881 | |

| Record name | MD 39-AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72564-74-0 | |

| Record name | MD 39-AM | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072564740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MD 39-AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.